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molecular formula C12H9FN2O3 B8570298 5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester

5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8570298
M. Wt: 248.21 g/mol
InChI Key: QVGKCIUXZRNJET-UHFFFAOYSA-N
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Patent
US08895544B2

Procedure details

5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester (Preparation 44, 57.9 g, 233 mmol) was added to a solution of KOH (15 g, 267 mmol) in 78% ethanol (330 mL). The solution was stirred at room temperature for 18 hours, and the formed precipitate was collected by filtration. The resulting solid was dissolved in water (200 mL), and the solution was acidified with aqueous hydrochloric acid. The formed precipitate was collected by filtration, dried and recrystallised from 41% ethanol (265 mL) to give the title compound (28.3 g, 120.8 mmol) in 51.8% yield.
Quantity
57.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Yield
51.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[F:18])=[CH:7][N:6]=1)=[O:4].[OH-].[K+]>C(O)C>[F:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[O:11][C:8]1[N:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
57.9 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)OC1=C(C=CC=C1)F
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in water (200 mL)
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from 41% ethanol (265 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(OC=2N=CC(=NC2)C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 120.8 mmol
AMOUNT: MASS 28.3 g
YIELD: PERCENTYIELD 51.8%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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